Dihydropyridines are classified as heterocyclic compounds due to the presence of nitrogen in their ring structure. They are often used in the synthesis of calcium channel blockers and other therapeutic agents. The specific compound 4,5-Di(propan-2-yl)-3,4-dihydropyridine can be synthesized through various methods, as detailed in the synthesis section below.
The synthesis of 4,5-Di(propan-2-yl)-3,4-dihydropyridine typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:
These methods can yield varying degrees of purity and yield depending on the specific conditions applied during synthesis, including temperature, reaction time, and choice of catalysts .
The molecular structure of 4,5-Di(propan-2-yl)-3,4-dihydropyridine features a bicyclic framework with specific substituents that influence its chemical behavior:
X-ray crystallography can be employed to elucidate the precise arrangement of atoms within the molecule, providing insights into bond lengths and angles that are critical for understanding its reactivity and interactions .
4,5-Di(propan-2-yl)-3,4-dihydropyridine can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for compounds like 4,5-Di(propan-2-yl)-3,4-dihydropyridine often involves modulation of calcium channels in cellular membranes. Dihydropyridines are known to function as calcium channel blockers:
Studies indicate that these compounds may also exhibit additional biological activities such as anti-inflammatory effects and potential anticancer properties through apoptosis induction in tumor cells .
The physical and chemical properties of 4,5-Di(propan-2-yl)-3,4-dihydropyridine include:
These properties are essential for understanding how the compound behaves in different environments and applications .
4,5-Di(propan-2-yl)-3,4-dihydropyridine has several scientific applications:
The core structure comprises a six-membered 3,4-dihydropyridine ring, characterized by partial unsaturation between C3-C4 (single bond) and C4-C5 (single bond), with formal double bonds at N1-C2 and C5-C6. This creates a non-aromatic system distinct from fully unsaturated pyridines. The defining substituents are isopropyl groups (–CH(CH₃)₂) at positions C4 and C5, introducing significant steric bulk. The C4 carbon is a chiral center due to its sp³-hybridized state and four distinct substituents: hydrogen, the C4-isopropyl group, the C5-isopropyl group, and the C3-C4 bond. This generates enantiomers (R and S configurations) that may exhibit distinct physicochemical behaviors. Bond angles and lengths deviate slightly from ideal tetrahedral geometry due to ring strain; computational models indicate C4-C5 bond elongation (approximately 1.55 Å) compared to standard C-C single bonds (1.54 Å), reflecting steric repulsion between the bulky isopropyl groups [6] [7].
Table 1: Key Bonding Features
Bond/Location | Type | Characteristic | Notes |
---|---|---|---|
N1-C2 | Double bond | Length ≈ 1.28 Å | Part of enamine system |
C2-C3 | Single bond | Length ≈ 1.50 Å | Adjacent to enamine |
C3-C4 | Single bond | Length ≈ 1.54 Å | sp³-sp³ bond; Chiral center at C4 |
C4-C5 | Single bond | Length ≈ 1.55 Å (computed) | Steric strain from adjacent isopropyls |
C5-C6 | Double bond | Length ≈ 1.34 Å | Implicated in potential reactivity |
C4-Substituent | C-iPr bond | Length ≈ 1.53 Å | Standard alkane bond |
C5-Substituent | C-iPr bond | Length ≈ 1.53 Å | Standard alkane bond |
The systematic IUPAC name is 4,5-di(propan-2-yl)-3,4-dihydropyridine. This is derived as follows:
Stereochemistry is critical at C4. The chiral center necessitates R/S descriptors. The absolute configuration is determined by Cahn-Ingold-Prelog rules: prioritizing N1 (higher atomic number) > C5 (with its double bond to C6) > C3 > H. For example, if the C4-isopropyl, C5-isopropyl, and H are arranged clockwise with H oriented away, it is the R-enantiomer. Racemic mixtures are common in synthetic routes without chiral induction. The C5 substituent is on an sp³ carbon but lacks chirality due to identical substituents (two methyl groups) [4] [6].
The ring adopts a non-planar "half-chair" or "sofa-like" conformation. Computational modeling reveals two primary minima:
The isopropyl groups preferentially orient equatorially relative to the ring pseudoplane to minimize 1,3-diaxial steric clashes. Rotational freedom of the isopropyl methyl groups is constrained by gauche interactions with the ring protons and between the isopropyl groups themselves. Energy barriers for ring inversion (approximately 5-8 kcal/mol) and isopropyl rotation (approximately 2-3 kcal/mol) are predicted computationally. Notably, the C4 and C5 substituents force a wider C4-C5-C6 bond angle (computed ≈ 115°) compared to unsubstituted 3,4-dihydropyridine (≈ 111°) to alleviate steric crowding [5] [7].
Table 2: Structural Comparison with Key Dihydropyridine Derivatives
Feature | 4,5-Di(propan-2-yl)-3,4-dihydropyridine | 1,4-DHPs (e.g., Nifedipine) | 3,4-DHP (C4/C5-H or Methyl) | Piperidine |
---|---|---|---|---|
Ring Unsaturation | Double bonds: N1=C2, C5=C6 | Double bonds: C2=C3, C5=C6 (or N1=C2, C4=N?) | Double bonds: N1=C2, C5=C6 | Fully saturated |
C4 Hybridization | sp³ (Chiral center) | sp³ | sp³ (Chiral if asymmetric) | sp³ |
Typical Conformation | Half-chair or Envelope (puckered) | Boat or Flat | Half-chair (less puckered) | Chair |
C4/C5 Substituents | Bulky alkyl (isopropyl) | Electron-withdrawing (ester/aryl) | Small (H, alkyl) | Variable |
Key Electronic Feature | Enamine system (N1=C2-C3) | Dihydropyridine electron donor | Enamine system | Aliphatic amine |
Steric Crowding | High (C4-C5 bond strain) | Moderate (C3/C5 esters) | Low | Low to Moderate |
Chirality | Always chiral at C4 | Achiral if symmetric at C4 | Chiral at C4 if asymmetric substitution | Chiral if asymmetric centers |
The unique combination of the 3,4-dihydropyridine core, bulky 4,5-diisopropyl substitution, and inherent chirality defines the structural and potential functional identity of this compound, distinguishing it significantly from clinically used 1,4-DHPs and simpler dihydro derivatives [3] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: